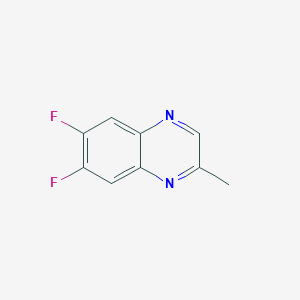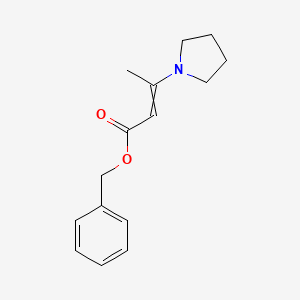
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is also known by its IUPAC name, (2E)-4-hydroxy-2-butenyl 4-chlorophenylcarbamate . This compound is characterized by the presence of a hydroxy group, a butenyl chain, and a chlorophenylcarbamate moiety.
Vorbereitungsmethoden
The synthesis of 4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate involves several steps. One common method includes the reaction of 4-chlorophenyl isocyanate with 4-hydroxybut-2-en-1-ol under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the butenyl chain can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Wissenschaftliche Forschungsanwendungen
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-hydroxybut-2-en-1-yl N-(4-chlorophenyl)carbamate can be compared with similar compounds such as:
tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate: This compound has a similar structure but with a tert-butyl group instead of a chlorophenyl group.
4-hydroxybut-2-en-1-yl N-(4-methylphenyl)carbamate: This compound has a methyl group in place of the chlorine atom on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12ClNO3 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
4-hydroxybut-2-enyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-5-10(6-4-9)13-11(15)16-8-2-1-7-14/h1-6,14H,7-8H2,(H,13,15) |
InChI-Schlüssel |
NJFAGWJWYGOAQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)OCC=CCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole](/img/structure/B11725384.png)
![4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11725389.png)
![3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725392.png)
![N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11725408.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11725415.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B11725418.png)

![8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline](/img/structure/B11725425.png)
![N-[3-(N-hydroxy-C-methylcarbonimidoyl)phenyl]benzamide](/img/structure/B11725431.png)
![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)



![3-[(4-Chlorophenyl)methyl]-1-(2-phenylethenyl)urea](/img/structure/B11725477.png)
